molecular formula C18H13NO6 B5773410 3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate

3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate

Cat. No.: B5773410
M. Wt: 339.3 g/mol
InChI Key: VQCCGTYZNIJVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate, also known as BOA-Ph-AC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate is not fully understood. However, it is believed that this compound inhibits the activity of enzymes involved in key metabolic pathways, leading to the observed effects on plant growth, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In plants, this compound inhibits the activity of enzymes involved in the biosynthesis of amino acids, leading to reduced plant growth and improved crop yields. In mammalian cells, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate in lab experiments is its high purity and consistent synthesis method, which allows for accurate and reproducible results. However, this compound can be expensive to produce and may not be readily available in large quantities, which can limit its use in certain experiments.

Future Directions

For the study of 3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate include further optimization of its use in agriculture, development of new drugs based on its structure, and synthesis of novel materials with unique properties.

Synthesis Methods

3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate can be synthesized by reacting 2-aminophenol with acetic anhydride to form 2-acetylamino-phenol, which is then reacted with salicylic acid to form this compound. The synthesis method has been optimized to produce high yields of this compound with purity suitable for scientific research.

Scientific Research Applications

3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have herbicidal properties, inhibiting the growth of weeds and improving crop yields. In medicine, this compound has been studied for its potential anti-inflammatory and anti-cancer properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Properties

IUPAC Name

[2-(3-acetyloxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO6/c1-10(20)23-13-5-3-4-12(8-13)17-19-16-7-6-14(24-11(2)21)9-15(16)18(22)25-17/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCCGTYZNIJVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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